molecular formula C15H19Cl2NO6 B14680937 oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate CAS No. 33924-78-6

oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate

Cat. No.: B14680937
CAS No.: 33924-78-6
M. Wt: 380.2 g/mol
InChI Key: LMRLQHOQFCZMDF-UHFFFAOYSA-N
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Description

Oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate is a complex organic compound that combines the properties of oxalic acid and phenyl 3-[bis(2-chloroethyl)amino]propanoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate typically involves the reaction of oxalic acid with phenyl 3-[bis(2-chloroethyl)amino]propanoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can alter the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce various alcohols or amines.

Scientific Research Applications

Oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate involves its interaction with specific molecular targets within a system. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate include:

    Phenyl 3-[bis(2-chloroethyl)amino]propanoate: Shares structural similarities but lacks the oxalic acid component.

    Oxalic acid derivatives: Compounds that contain oxalic acid but differ in their additional functional groups.

Uniqueness

The uniqueness of this compound lies in its combined properties, which allow it to participate in a wide range of chemical reactions and applications. Its dual functional groups provide versatility in both synthetic and research contexts.

Properties

CAS No.

33924-78-6

Molecular Formula

C15H19Cl2NO6

Molecular Weight

380.2 g/mol

IUPAC Name

oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate

InChI

InChI=1S/C13H17Cl2NO2.C2H2O4/c14-7-10-16(11-8-15)9-6-13(17)18-12-4-2-1-3-5-12;3-1(4)2(5)6/h1-5H,6-11H2;(H,3,4)(H,5,6)

InChI Key

LMRLQHOQFCZMDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CCN(CCCl)CCCl.C(=O)(C(=O)O)O

Origin of Product

United States

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